3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves several steps. One common method includes the reaction of 5-isopropyl-1,3-benzoxazole with 2-methoxyphenylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using reagents like sodium hydride.
Scientific Research Applications
3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cells.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as the STAT3 signaling pathway, which is crucial in cancer cell proliferation and survival . The compound binds to the active site of the target enzyme, blocking its activity and leading to the desired pharmacological effect.
Comparison with Similar Compounds
3,4,5-trimethoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to its specific structure and pharmacological profile. Similar compounds include:
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Known for its antibacterial and antifungal properties.
N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide: Another benzoxazole derivative with similar pharmacological activities.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Investigated for its anticancer properties.
These compounds share a benzoxazole core but differ in their substituents, leading to variations in their pharmacological activities and applications.
Properties
Molecular Formula |
C27H28N2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C27H28N2O6/c1-15(2)16-7-10-22-20(11-16)29-27(35-22)17-8-9-21(31-3)19(12-17)28-26(30)18-13-23(32-4)25(34-6)24(14-18)33-5/h7-15H,1-6H3,(H,28,30) |
InChI Key |
BFXWLWXFCWOHSR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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